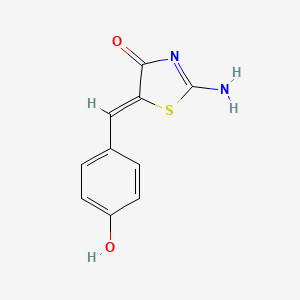

Z-5-(4-羟基苯亚甲基)-2-亚氨基-1,3-噻唑烷-4-酮

描述

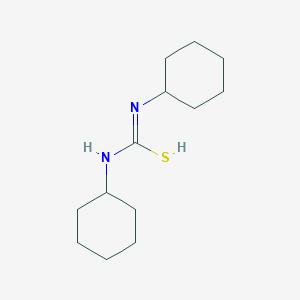

“Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one” is a compound used for industrial and scientific research . It is a part of the thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The new compounds exhibit fluorogenic properties and form fluorescent complexes .

Synthesis Analysis

The compound is synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The synthesis involves a Knoevenagel condensation . The product yield, purity, selectivity, and pharmacokinetic activity are considered during the synthesis .Molecular Structure Analysis

The compound has a trisubstituted double bond geometry . The structure of the compound was elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of new (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives .Physical And Chemical Properties Analysis

The compound has a formula of C10H7NO3S . It is a yellow solid and its molecular weight is 221.2300 g/mol .科学研究应用

蛋白激酶 DYRK1A 抑制剂: 一项研究合成了一系列新的 1,3-噻唑烷-4-酮,并确定了 Z-5-(4-羟基苯亚甲基)-2-亚氨基-1,3-噻唑烷-4-酮是一种有效的纳摩尔级 DYRK1A 抑制剂。这一发现对涉及 DYRK1A 的神经系统和肿瘤疾病的治疗具有意义 (Bourahla 等人,2021 年).

抗菌和抗癌潜力: 另一项研究合成了 4-噻唑烷酮衍生物,包括 Z-5-(4-羟基苯亚甲基)-2-亚氨基-1,3-噻唑烷-4-酮,并对其抗菌和抗癌特性进行了评估。QSAR 研究强调了拓扑和电子参数在描述这些化合物抗菌活性中的重要性 (Deep 等人,2016 年).

抗菌活性: 合成了一系列 Z-2-((5-(4-羟基苯亚甲基)-4-氧代-4,5-二氢噻唑-2-基)氨基)酸衍生物,并显示出对各种细菌菌株具有良好至中等的抗菌活性 (PansareDattatraya 和 Devan,2015 年).

对白血病细胞系的选择性抑制活性: 包括本研究化合物在内的 5-亚芳基-2-(4-羟基苯基)氨基噻唑-4(5H)-酮系列化合物对白血病细胞系表现出亚微摩尔浓度的抑制活性 (Subtelna 等人,2020 年).

碱性环境中的烷基化: 研究了 Z-5-(4-羟基苯亚甲基)-噻唑烷-2,4‑二酮在碱性环境中的烷基化的区域选择性,这有助于理解噻唑烷-2,4‑二酮衍生物的化学性质 (Marc 等人,2021 年).

胶质母细胞瘤中的抗肿瘤活性: 一项研究确定了一种相关化合物 (2E,5Z)-5-(2-羟基苯亚甲基)-2-((4-苯氧基苯基)亚氨基)噻唑烷-4-酮是一种有效的抗胶质母细胞瘤化合物。这表明该类化合物在癌症治疗中的潜力 (Zhang 等人,2013 年).

抗纤维化和抗癌作用: 一项针对氨基(亚氨基)噻唑烷酮衍生物(包括 5-烯-2-氨基(亚氨基)-4-噻唑烷酮)的研究表明它们具有作为抗纤维化和抗癌剂的潜力。发现一些化合物显着降低成纤维细胞活力,而没有抗癌作用 (Kaminskyy 等人,2016 年).

地方性基础油的抗氧化特性: 合成了噻唑烷酮衍生物,包括 5-(4-羟基苯亚甲基)-2-(1-哌啶基)-4-氧代-1,3-噻唑烷,并将其作为地方性基础油的抗氧化剂进行了评估,突出了它们在工业应用中的潜力 (Mohammed 等人,2019 年).

BPT 类似物的抗癌活性: 对 5-苯亚甲基-2-苯亚氨基-1,3-噻唑烷-4-酮 (BPT) 类似物(包括本研究化合物)的研究表明,它们具有诱导癌细胞凋亡但不能诱导正常细胞凋亡的能力,表明它们具有作为选择性抗癌剂的潜力 (Wu 等人,2006 年).

作用机制

Target of Action

The primary target of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as (5Z)-2-AMINO-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE, is the enzyme tyrosinase . Tyrosinase plays a critical role in the process of melanogenesis , the production of melanin, which is responsible for pigmentation in skin, hair, and eyes .

Mode of Action

This compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production, thereby reducing pigmentation .

Biochemical Pathways

The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This leads to a decrease in melanin production, affecting the downstream effects related to pigmentation .

Pharmacokinetics

Its lipophilicity (Log Po/w) is around 1.33, suggesting it may have good membrane permeability .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of tyrosinase activity , leading to a decrease in melanin production . On a cellular level, this results in reduced pigmentation, making it potentially useful for conditions related to hyperpigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of halogens at different positions of the benzylidene moiety can affect its fluorogenic properties . .

安全和危害

生化分析

Biochemical Properties

This compound has been reported to exhibit fluorogenic properties and form fluorescent complexes with FAST, a fluorogen-activating protein . This suggests that it may interact with enzymes and proteins involved in fluorescence microscopy .

Cellular Effects

In vitro studies using B16F10 cells, a melanoma cell line, showed that analogs of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one inhibited cellular tyrosinase and melanin production more than kojic acid did, without perceptible cytotoxicity .

Molecular Mechanism

The molecular mechanism of Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one appears to involve inhibition of tyrosinase activity . Kinetic and docking studies have demonstrated that this compound interacts with the active site of tyrosinase .

属性

IUPAC Name |

(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHQCJILTOVLHD-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B7733916.png)

![N-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide](/img/structure/B7733931.png)

![4-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B7733950.png)

![3-({3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B7733955.png)

![4-({3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B7733957.png)

![N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B7733965.png)

![N-(3-hydroxyphenyl)-2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7733987.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7733999.png)

![N-(4-acetylphenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B7734020.png)

![3-({3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B7734025.png)